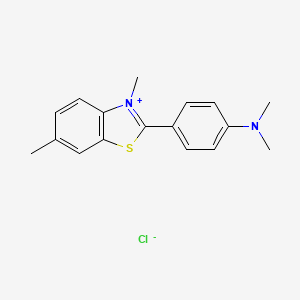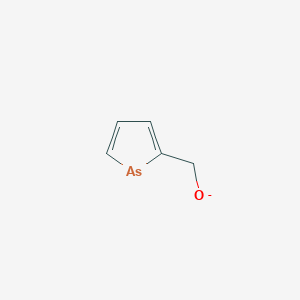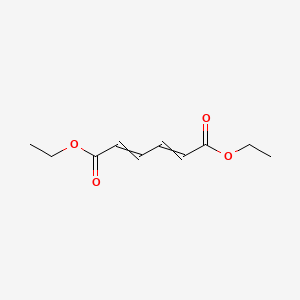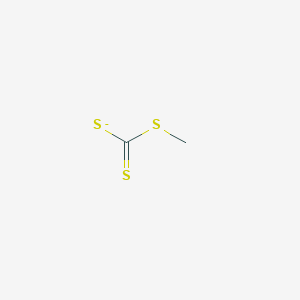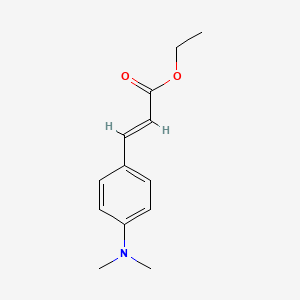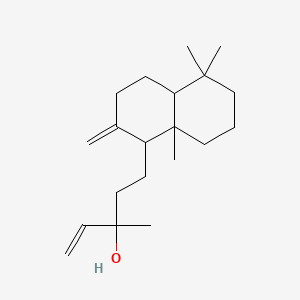
Pigment Red 48:4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Red 48:4 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid using sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the pigment. The final product is obtained by treating the coupled product with manganese chloride to form the manganese salt .
Industrial Production Methods
In industrial settings, the production of Pigment Red 48:4 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and stirring rates to ensure high yield and quality. The pigment is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pigment Red 48:4 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Pigment Red 48:4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving azo compounds.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Widely used in the production of industrial paints, powder coatings, decorative solvent-based paints, water-based coatings, textile printing, plastics, and inks .
Mechanism of Action
The primary mechanism of action of Pigment Red 48:4 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic red color. The molecular structure, particularly the azo bond and the presence of the manganese ion, plays a crucial role in its stability and color properties. The pigment interacts with light through selective absorption and scattering, which is influenced by its particle size and crystal structure .
Comparison with Similar Compounds
Pigment Red 48:4 can be compared with other similar azo pigments such as Pigment Red 48:1 and Pigment Red 48:2. These pigments share similar synthetic routes and applications but differ in their specific chemical structures and properties. For instance, Pigment Red 48:1 and Pigment Red 48:2 have different metal ions and substituents, leading to variations in their color shades, lightfastness, and solvent resistance .
List of Similar Compounds
- Pigment Red 48:1
- Pigment Red 48:2
- Pigment Red 49:1
- Pigment Red 49:2
Pigment Red 48:4 stands out due to its unique combination of a manganese ion and specific substituents, which contribute to its distinct bluish-red shade and superior properties in various applications.
Properties
CAS No. |
1325-12-8 |
|---|---|
Molecular Formula |
C10H8O2S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


